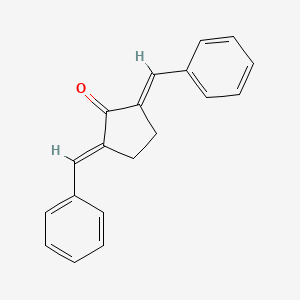

2,5-Dibenzylidenecyclopentanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,5-Dibenzylidenecyclopentanone is an organic compound with the molecular formula C19H16O. It is characterized by a cyclopentanone core with two benzylidene groups attached at the 2 and 5 positions. This compound is known for its conjugated system, which imparts unique photophysical and chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,5-Dibenzylidenecyclopentanone can be synthesized through a double Claisen-Schmidt condensation reaction. This involves the reaction of cyclopentanone with two equivalents of benzaldehyde in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an ethanol-water mixture at room temperature, leading to the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Dibenzylidenecyclopentanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form diketones or other oxidized derivatives.

Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated derivatives.

Photodimerization: Under ultraviolet light, this compound can undergo a [2+2] cycloaddition to form dimeric products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Photodimerization: This reaction requires ultraviolet light and is often carried out in the solid state.

Major Products Formed

Oxidation: Diketones or other oxidized derivatives.

Reduction: Saturated derivatives of the original compound.

Photodimerization: Dimeric products such as 2,9-dibenzylidene-6,12-diphenyldispiro[4.1.4.1]-dodecene-1,8-dione.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Organic Synthesis

DBCP serves as a crucial building block in organic synthesis. Its structure allows for various chemical transformations, including oxidation and reduction reactions. For instance, DBCP can be oxidized to form diketones or other oxidized derivatives, while reduction can yield saturated derivatives of the original compound.

Photochemical Reactions

DBCP is also utilized as a model compound for studying photochemical reactions due to its ability to absorb ultraviolet light. This property facilitates electronic excitation, leading to reactions such as [2+2] cycloaddition. The spatial arrangement of molecules within its crystal lattice influences its reactivity and stereochemistry during these reactions.

Biological Applications

Pharmacological Studies

Research has indicated that DBCP and its analogs exhibit potential as drug candidates. A study conducted by Sardjiman in 1997 synthesized various analogs of DBCP to explore their pharmacological effects. These analogs were evaluated for their absorption, distribution, metabolism, and excretion (ADME) properties using computational methods . The findings suggested that some analogs demonstrated stronger inhibitory effects on cancer cells compared to curcumin, a well-known therapeutic agent.

Molecular Docking Studies

In silico studies have employed molecular docking techniques to predict the interaction of DBCP analogs with biological targets such as proteins involved in drug metabolism. The results indicated favorable interactions between DBCP analogs and P-glycoprotein, suggesting their potential as effective therapeutic agents .

Industrial Applications

Corrosion Inhibition

DBCP has been studied for its effectiveness as a corrosion inhibitor for copper in acidic environments. A combination of experimental and theoretical approaches, including density functional theory (DFT) and molecular dynamics simulations, demonstrated that DBCP can significantly reduce corrosion rates by forming protective layers on copper surfaces .

Data Tables

| Compound Code | Absorption | Distribution | Metabolism | Excretion |

|---|---|---|---|---|

| B0 | Moderate | High | Rapid | Moderate |

| B1 | Poor | Very High | Slow | High |

| B2 | Good | Moderate | Moderate | Low |

Case Studies

Case Study 1: Photochemical Properties

A study examining the photochemical behavior of DBCP revealed that it undergoes significant structural changes upon UV irradiation. These changes were characterized by spectroscopic methods, confirming its utility in photochemical applications .

Case Study 2: Corrosion Resistance

In an experimental setup assessing the corrosion resistance of copper in sulfuric acid with DBCP present, results indicated a substantial reduction in corrosion rates compared to untreated samples. This was attributed to the formation of a protective film on the copper surface .

Wirkmechanismus

The mechanism of action of 2,5-dibenzylidenecyclopentanone involves its ability to absorb ultraviolet light, leading to electronic excitation. This excited state can then participate in various photochemical reactions, such as [2+2] cycloaddition. The molecular targets and pathways involved are primarily related to its interaction with light and subsequent chemical transformations .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,5-Diarylidene derivatives of cyclopentanone: These include compounds with different substituents on the aromatic rings, such as dimethoxy, tetramethoxy, and dimethylthio derivatives.

Bis-chalcones: Compounds with similar conjugated systems but different core structures.

Uniqueness

2,5-Dibenzylidenecyclopentanone is unique due to its specific conjugated system and photophysical properties. Its ability to undergo photodimerization and other photochemical reactions distinguishes it from other similar compounds. Additionally, the presence of two benzylidene groups provides a distinct electronic structure that influences its reactivity and applications .

Eigenschaften

CAS-Nummer |

895-80-7 |

|---|---|

Molekularformel |

C19H16O |

Molekulargewicht |

260.3 g/mol |

IUPAC-Name |

(2Z,5E)-2,5-dibenzylidenecyclopentan-1-one |

InChI |

InChI=1S/C19H16O/c20-19-17(13-15-7-3-1-4-8-15)11-12-18(19)14-16-9-5-2-6-10-16/h1-10,13-14H,11-12H2/b17-13-,18-14+ |

InChI-Schlüssel |

CVTOCKKPVXJIJK-SIJTWYJSSA-N |

SMILES |

C1CC(=CC2=CC=CC=C2)C(=O)C1=CC3=CC=CC=C3 |

Isomerische SMILES |

C\1C/C(=C/C2=CC=CC=C2)/C(=O)/C1=C/C3=CC=CC=C3 |

Kanonische SMILES |

C1CC(=CC2=CC=CC=C2)C(=O)C1=CC3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula, weight, and key spectroscopic data for 2,5-dibenzylidenecyclopentanone?

A1: this compound has the molecular formula C19H16O and a molecular weight of 260.33 g/mol. Key spectroscopic data includes characteristic peaks in the IR spectrum for the carbonyl group and C=C bonds. [, ]

Q2: How does the structure of this compound relate to its photochemical reactivity in the solid state?

A2: this compound exhibits photoreactivity in the solid state due to the arrangement of its molecules within the crystal lattice. Even though the reactive double bonds are not perfectly parallel, their close proximity (around 3.7 Å) allows for a [2+2] photodimerization reaction to occur upon UV irradiation. This type of reaction is governed by topochemical principles, where the spatial arrangement of molecules in the solid state dictates the reactivity and stereochemistry of the products. [, , ]

Q3: The solid-state photodimerization of this compound is reported to yield an amorphous product. What is the significance of this observation?

A3: The formation of an amorphous product from a crystalline starting material during the photodimerization of this compound suggests a significant disruption of the original crystal lattice. This implies substantial molecular movement during the reaction, which is unusual for typical topochemical reactions. This unique characteristic could be of interest for applications requiring controlled amorphization or the creation of materials with specific properties. [, ]

Q4: How do substituents on the benzene rings of this compound derivatives affect their photochemical behavior?

A4: The introduction of substituents on the benzene rings of this compound derivatives can dramatically influence their photochemical reactivity in the solid state. For example, the presence of bulky substituents can hinder the [2+2] photodimerization reaction. Additionally, electron-withdrawing or electron-donating groups can affect the electronic properties of the molecule, potentially altering the absorption spectrum and excited-state dynamics, which can influence photoreactivity. [, , ]

Q5: Can you explain the different conformational isomers of this compound observed in its crystal structures?

A5: this compound can exist in different conformational isomers due to the rotation around the single bonds connecting the cyclopentanone ring and the benzylidene groups. These isomers differ in the relative orientation of the phenyl rings and the carbonyl group, leading to variations in their bond lengths, torsion angles, and dihedral angles. Polymorph II of this compound, obtained through slow evaporation from ethanol, uniquely exhibits two conformational isomers within the same crystal lattice. This phenomenon is attributed to the interplay of various intermolecular interactions, including C–H⋯O hydrogen bonds, π-π stacking, and C–H⋯π interactions. []

Q6: How does the alicyclic ring size influence the synthesis of diarylidene and heteroarylidene ketones?

A6: The size of the alicyclic ring significantly impacts the synthesis of diarylidene and heteroarylidene ketones. Smaller rings, like cyclobutanone, are more strained and tend to undergo ring-opening reactions, making the preparation of their corresponding arylidene derivatives more challenging. In contrast, larger rings, like cyclopentanone and cyclohexanone, are less strained and more readily form arylidene derivatives through condensation reactions with aromatic aldehydes. []

Q7: How do this compound and its analogs interact with glutathione S-transferases (GSTs)?

A8: Curcumin, a natural compound structurally related to this compound, exhibits inhibitory activity against human glutathione S-transferases (GSTs), particularly GSTA1-1, GSTM1-1, and GSTP1-1. These enzymes play a crucial role in detoxifying xenobiotics. While many this compound analogs showed weaker inhibitory activity compared to curcumin, certain substitutions, particularly in the B and C series, led to increased potency against specific GST isoenzymes. These findings suggest that modifications to the this compound scaffold can significantly impact GST inhibition and may hold potential for developing new therapeutic agents. []

Q8: What insights do computational studies provide about the electronic structure and properties of this compound?

A9: Computational chemistry techniques, such as DFT calculations, have been employed to investigate the electronic structure and properties of this compound. These studies reveal that the molecule predominantly adopts a trans configuration. Additionally, calculations provide valuable information about the charge distribution, ionization potential, and electron affinity of the molecule, which are crucial parameters for understanding its reactivity and potential applications in materials science. []

Q9: How do modifications to the this compound structure impact its pharmacokinetic properties?

A10: Modifications to the this compound structure can significantly affect its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). Computational studies using tools like ADMETsar 2.0 and ADMETlab 2.0 allow researchers to predict the ADME profiles of different analogs. For example, converting the diketone structure of curcumin to the mono-ketone found in this compound analogs can alter drug-likeness properties and interactions with drug transporters and metabolizing enzymes. These modifications can potentially improve bioavailability and other pharmacokinetic parameters, leading to more favorable drug candidates. []

Q10: How is this compound being explored as a potential copper corrosion inhibitor?

A11: Research has explored the potential of this compound and its derivatives as corrosion inhibitors for copper in acidic environments. Electrochemical studies, particularly potentiodynamic polarization measurements, suggest that these compounds can act as mixed-type inhibitors by adsorbing onto the copper surface and hindering the corrosion process. The presence of electron-donating groups, such as dimethylamino substituents, enhances the inhibitory effect, likely due to stronger adsorption to the metal surface. These findings highlight the potential of this compound analogs as environmentally friendly alternatives to traditional copper corrosion inhibitors. [, ]

Q11: What are the potential applications of this compound and its derivatives in coordination polymers?

A12: The ability of this compound to chelate metal ions through its carbonyl and hydroxyl groups makes it a promising building block for coordination polymers. These materials have garnered significant attention due to their potential applications in catalysis, gas storage, and sensing. The photochemical reactivity of some this compound-based coordination polymers makes them particularly intriguing, as it enables post-synthetic modifications that can tailor their properties and functionalities. []

Q12: How do C–H⋯O hydrogen bonds contribute to the supramolecular assembly of this compound?

A13: C–H⋯O hydrogen bonds play a vital role in the formation of supramolecular architectures of this compound and its complexes with molecules like 1,3,5-trinitrobenzene. These non-covalent interactions, though relatively weak, exhibit directionality and can influence the packing arrangement of molecules in the solid state. The carbonyl group of this compound acts as a hydrogen bond acceptor, interacting with the electron-deficient hydrogen atoms of neighboring molecules, leading to the formation of well-defined supramolecular synthons. These interactions contribute to the stability and unique properties of the resulting assemblies. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.